molecular formula C15H28N4O B12579671 (2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone CAS No. 609768-48-1

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone

Cat. No.: B12579671
CAS No.: 609768-48-1
M. Wt: 280.41 g/mol
InChI Key: DWDSVNAOMFONJJ-CQSZACIVSA-N
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Description

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an amino group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the amino group: Amination reactions using ammonia or amines under suitable conditions.

    Formation of the piperazine ring: This can be done through cyclization reactions involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds and nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone is unique due to its specific structural features, such as the cyclopropyl group and the combination of amino and piperazine functionalities. These attributes confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

609768-48-1

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H28N4O/c1-17-6-4-13(5-7-17)18-8-10-19(11-9-18)15(20)14(16)12-2-3-12/h12-14H,2-11,16H2,1H3/t14-/m1/s1

InChI Key

DWDSVNAOMFONJJ-CQSZACIVSA-N

Isomeric SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)[C@@H](C3CC3)N

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3CC3)N

Origin of Product

United States

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